(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide
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Overview
Description
(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is an organic compound with a complex structure that includes aromatic rings and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-methylbenzylamine, and cinnamic acid.
Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with cinnamic acid in the presence of a base such as sodium hydroxide to form (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid.
Amidation: The (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can be compared with other amide-containing compounds such as:
- N-(4-methylbenzyl)-2-phenylacetamide
- (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid
- N-(4-methylbenzyl)-3-phenylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-12-14-19(15-13-18)17-25-24(26)22(20-8-4-3-5-9-20)16-21-10-6-7-11-23(21)27-2/h3-16H,17H2,1-2H3,(H,25,26)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOREDSFSPERO-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2OC)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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